(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. The compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoic acid moiety. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using specific enzymes to selectively produce the (S)-enantiomer from a racemic mixture.
Chiral Catalysis: Employing chiral catalysts to achieve enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral amino acid structure.
Pathways Involved: Pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2,4-Dichlorophenoxyacetic acid: A structurally related compound used as a herbicide.
3-Amino-3-phenylpropanoic acid: A similar compound without the dichloro substitution.
Uniqueness
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351661 |
Source
|
Record name | (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757937-66-9 |
Source
|
Record name | (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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